molecular formula C15H30N6O6 B8501809 2,2',2'',2''',2'''',2'''''-(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakisethanol CAS No. 4403-08-1

2,2',2'',2''',2'''',2'''''-(1,3,5-Triazine-2,4,6-triyltrinitrilo)hexakisethanol

Cat. No. B8501809
CAS RN: 4403-08-1
M. Wt: 390.44 g/mol
InChI Key: XGXKWMBOZAECME-UHFFFAOYSA-N
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Patent
US04711679

Procedure details

It is known that cyanuric chloride will react with diethanolamine to yield hexakis(2-hydroxyethyl)melamine (Jour. Am. Chem. Soc. 73,2984 (1951). ##STR1## wherein R1 is N(CH2CH2OH)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:8](Cl)=[N:7][C:5](Cl)=[N:4][C:2]=1Cl.[NH:10]([CH2:14][CH2:15][OH:16])[CH2:11][CH2:12][OH:13]>>[OH:13][CH2:12][CH2:11][N:10]([CH2:14][CH2:15][OH:16])[C:2]1[N:4]=[C:5]([N:10]([CH2:14][CH2:15][OH:16])[CH2:11][CH2:12][OH:13])[N:7]=[C:8]([N:10]([CH2:14][CH2:15][OH:16])[CH2:11][CH2:12][OH:13])[N:1]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CCO)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCN(C1=NC(=NC(=N1)N(CCO)CCO)N(CCO)CCO)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.